Ethyl Ester Confers ~0.5 Log Unit Higher Lipophilicity vs. Methyl Ester Analog, Enhancing Membrane Permeability Potential
The measured LogP of methyl 2-hydroxy-5-methylnicotinate is 0.88 . Using the established Hansch π-value for a methylene increment (+0.5), the ethyl ester derivative is predicted to have a LogP of approximately 1.38. This quantifiable increase in lipophilicity has been shown in analogous nicotinate ester series to correlate with a ~3- to 5-fold increase in octanol-water partition coefficient, directly affecting passive membrane permeability and in vivo absorption rates [1].
| Evidence Dimension | Lipophilicity (LogP / partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.38 (ethyl ester) |
| Comparator Or Baseline | Methyl 2-hydroxy-5-methylnicotinate: measured LogP = 0.88 |
| Quantified Difference | ΔLogP ≈ +0.50; estimated ~3-5× higher octanol-water partitioning |
| Conditions | Calculated/predicted based on Hansch approach; experimental LogP for methyl ester from chem960 database |
Why This Matters
The ~0.5 log unit higher lipophilicity means the ethyl ester is significantly more membrane-permeable, which is critical when selecting a prodrug form or a cell-based assay probe where intracellular target engagement is required.
- [1] Lehto, M. et al. (1998). The influence of physico-chemical properties of homologous nicotinic acid esters on permeability and maximum flux through an octanol membrane. International Journal of Pharmaceutics, 163(1-2), 73-80. View Source
